(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
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Overview
Description
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit . This compound is crucial in the field of molecular biology and genetic research, enabling the synthesis of modified oligonucleotides for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE typically involves the protection of the nucleoside’s reactive groups followed by the introduction of the phosphoramidite moiety. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group and the protection of the 2’-hydroxyl group with a methyl group. The N6 position is protected with a benzoyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in oligonucleotide synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form stable phosphate triesters.
Common Reagents and Conditions
Common reagents used in these reactions include azole catalysts for substitution reactions and iodine or other oxidizing agents for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which exhibit enhanced stability and resistance to nuclease degradation .
Scientific Research Applications
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE involves its incorporation into oligonucleotides during chemical synthesis. The 2’-O-methyl modification enhances the stability of the oligonucleotide by increasing resistance to nuclease degradation and improving binding affinity to complementary nucleic acids. The benzoyl protection at the N6 position prevents unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound has a similar structure but with a 2’-O-methoxyethyl modification instead of a 2’-O-methyl group.
5’-O-DMT-2’-O-TBDMS-N6-Benzoyl-L-Adenosine 3’-CE phosphoramidite: This compound features a 2’-O-TBDMS (tert-butyldimethylsilyl) group, providing different stability and reactivity properties.
Uniqueness
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is unique due to its 2’-O-methyl modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly useful in applications requiring high stability and specificity .
Properties
Molecular Formula |
C42H42N7O8P |
---|---|
Molecular Weight |
803.8 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C42H42N7O8P/c1-51-32-19-15-30(16-20-32)42(29-13-8-5-9-14-29,31-17-21-33(52-2)22-18-31)54-25-34-36(57-58(44)55-24-10-23-43)37(53-3)41(56-34)49-27-47-35-38(45-26-46-39(35)49)48-40(50)28-11-6-4-7-12-28/h4-9,11-22,26-27,34,36-37,41H,10,24-25,44H2,1-3H3,(H,45,46,48,50)/t34-,36-,37-,41-,58?/m1/s1 |
InChI Key |
UHQREENHIBDNNW-BSQJSOGMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N |
Origin of Product |
United States |
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